(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1S)-1-(oxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m0./s1 |
InChI Key |
DFASQTDHYKLZCO-GNVLWMSISA-N |
Isomeric SMILES |
C[C@@H](C1CCCO1)N.Cl |
Canonical SMILES |
CC(C1CCCO1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of oxolane derivatives with ethanamine under controlled conditions. One common method involves the use of oxirane (ethylene oxide) as a starting material, which undergoes ring-opening reactions with amines to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Asymmetric Synthesis
(1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride serves as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is crucial in pharmaceutical development where the specific configuration of a drug can significantly affect its efficacy and safety.
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, potentially leading to enzyme inhibition or modulation of cellular processes. Ongoing studies are investigating its pharmacological activities, suggesting potential applications in drug development for conditions like cancer and neurological disorders.
The compound has shown promise in modulating biochemical pathways, which may be beneficial in designing drugs that target metabolic processes. For example, compounds with similar structures have been investigated for their roles as enzyme inhibitors or modulators, indicating that this compound could have similar applications.
Case Study 1: Drug Development
In a recent study examining compounds similar to (1S)-1-(oxolan-2-yl)ethan-1-amines, researchers identified potential candidates for treating neurodegenerative diseases. The study highlighted how modifications to the oxolane structure could enhance binding affinity to target receptors involved in neuronal signaling pathways .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of (1S)-1-(oxolan-2-yl)ethan-1-amines. The results demonstrated that derivatives of this compound could inhibit key enzymes involved in metabolic pathways, suggesting their utility as therapeutic agents .
Mechanism of Action
The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
2-[(2R)-Oxolan-2-yl]ethan-1-amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.64 g/mol
- Key Difference : Stereochemistry at the 1-position (R-configuration vs. S-configuration in the target compound).
- Significance : The enantiomeric difference could lead to divergent biological activities or binding affinities in chiral environments, such as enzyme active sites .
(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight : 151.63 g/mol
- Key Difference : Position of the oxolan substituent (3-yl vs. 2-yl in the target compound).
Aromatic and Bulky Substituent Analogues
(1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₃ClFN
- Molecular Weight : 189.66 g/mol
- Key Difference : Replacement of the oxolan ring with a fluorinated aromatic group (4-fluoro-2-methylphenyl).
- Significance : The aromatic moiety introduces π-π stacking capabilities and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. Fluorine atoms often improve metabolic stability in drug candidates .
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine Hydrochloride
(1S)-1-(Adamantan-1-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₂₂ClN
- Molecular Weight : 215.77 g/mol
- Key Difference : Substitution with a rigid adamantane group.
- Such derivatives are explored in antiviral and central nervous system (CNS) drug development .
Comparative Data Table
Key Research Findings
Stereochemical Impact : Enantiomeric pairs like the R- and S-configurations of oxolan-2-yl derivatives (e.g., vs. ) demonstrate the critical role of chirality in pharmacological activity. For instance, one enantiomer may act as an agonist while the other is inert or antagonistic.
Functional Group Influence : Aromatic substituents (e.g., in ) generally increase lipophilicity, which correlates with enhanced membrane permeability but may reduce aqueous solubility. Conversely, oxolan rings balance rigidity and moderate polarity, improving bioavailability .
Adamantane Derivatives : The adamantane group in is associated with improved metabolic stability and CNS penetration, making it valuable in neuroactive drug design.
Biological Activity
(1S)-1-(Oxolan-2-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 145.63 g/mol. The compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxolane ring facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of target proteins.
Interaction with Biological Targets:
- Enzymes : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptors : It can bind to receptors, potentially altering signaling pathways that are vital for cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve interference with bacterial quorum sensing or metabolic processes.
2. Neuropharmacological Effects
Preliminary studies indicate that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems. This suggests its potential in developing treatments for neurological disorders.
Research Findings and Case Studies
Numerous studies have investigated the biological implications of this compound:
Comparative Analysis
When compared to structurally similar compounds, this compound shows distinct biological properties due to its specific functional groups and ring structure. For instance:
Q & A
Q. What are the recommended storage conditions for (1S)-1-(oxolan-2-yl)ethan-1-amine hydrochloride to ensure stability?
Methodological Answer: Store the compound in a tightly sealed container under inert atmosphere (e.g., nitrogen) to prevent hygroscopic degradation. Maintain storage temperatures between 2–8°C in a dry, well-ventilated area away from light and incompatible substances (e.g., oxidizing agents). Regularly monitor container integrity and purity via HPLC or NMR .
| Parameter | Recommended Condition |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Inert gas (N₂ or Ar) |
| Light Exposure | Protect from UV/visible light |
| Humidity | <30% relative humidity |
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10) with 0.1% diethylamine. Confirm enantiomeric excess (ee) by comparing retention times with racemic standards. Complementary techniques include polarimetry ([α]D measurements) and X-ray crystallography for absolute configuration verification .
Q. How can researchers mitigate health risks during handling of this hydrochloride salt?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
- Spill Response: Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- First Aid: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity in receptor-binding studies?
Methodological Answer: The (1S)-enantiomer may exhibit higher affinity for specific receptors (e.g., GPCRs) due to stereoselective interactions. To assess this:
Prepare enantiomerically pure samples (≥98% ee) via chiral resolution (e.g., enzymatic kinetic resolution).
Conduct competitive radioligand binding assays using tritiated ligands (e.g., [³H]-ligand displacement).
Compare IC₅₀ values between enantiomers. Contradictions in literature data often arise from impurities >2% in racemic mixtures, which can skew dose-response curves .
Q. How can researchers resolve discrepancies in reported solubility values across studies?
Methodological Answer: Discrepancies may stem from:
- Purity: Verify sample purity via LC-MS; impurities (e.g., residual solvents) alter solubility.
- pH: Solubility in aqueous buffers varies with pH; use potentiometric titration (e.g., Sirius T3) to measure pH-solubility profiles.
- Temperature: Perform solubility studies at controlled temperatures (e.g., 25°C ± 0.1°C) using shake-flask methods .
Q. What synthetic strategies optimize yield while minimizing racemization during scale-up?
Methodological Answer:
- Step 1: Use a chiral auxiliary (e.g., Evans oxazolidinone) to control stereochemistry during amine formation.
- Step 2: Employ low-temperature (-78°C) lithiation to prevent racemization.
- Step 3: Crystallize the hydrochloride salt from ethanol/water (3:1) to enhance enantiomeric purity. Monitor racemization via inline FTIR or circular dichroism (CD) spectroscopy .
Q. How to design a kinetic study investigating degradation under physiological pH conditions?
Methodological Answer:
Prepare buffered solutions (pH 1.2–7.4) simulating gastrointestinal and plasma environments.
Incubate the compound at 37°C, sampling at intervals (0, 24, 48, 72 hrs).
Analyze degradation products via UPLC-QTOF-MS. Use Arrhenius kinetics to model degradation rates.
Cross-validate with accelerated stability studies (40°C/75% RH) .
Q. What computational methods predict interactions of this compound with enzymatic targets?
Methodological Answer:
- Docking: Use AutoDock Vina with a receptor structure (PDB ID) to simulate binding poses. Focus on hydrogen bonding with the oxolane oxygen and amine group.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM/PBSA.
- SAR Analysis: Modify substituents (e.g., oxolane ring size) and correlate with IC₅₀ values from enzymatic assays .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity in neuronal cell lines?
Methodological Answer:
- Variable 1: Cell passage number (use ≤P10 cells).
- Variable 2: Assay type (compare MTT vs. ATP-based luminescence).
- Variable 3: Impurities (e.g., trace metals from synthesis); quantify via ICP-MS.
- Solution: Replicate studies under standardized conditions (e.g., ATCC protocols) and report impurity profiles .
Q. Why do NMR spectra vary between batches despite identical synthetic routes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
